5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug design Membrane permeability

5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 76267-74-8) is a small heterocyclic building block (MW 156.2 g/mol, formula C₅H₈N₄S) belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol class. It features a nucleophilic thiol group at position 3, an amino group at position 5, and a terminal allyl (prop-2-en-1-yl) substituent at position This combination provides dual reactivity for cyclocondensation reactions and, uniquely among short-chain alkyl analogs, introduces an alkene moiety for orthogonal post-functionalization via thiol-ene or metal-coordination chemistry.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 76267-74-8
Cat. No. B1281887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
CAS76267-74-8
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)N
InChIInChI=1S/C5H8N4S/c1-2-3-9-4(6)7-8-5(9)10/h2H,1,3H2,(H2,6,7)(H,8,10)
InChIKeyMLHZAGAUQAYUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 76267-74-8): A Bifunctional Synthon with a Reactive Allyl Handle


5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 76267-74-8) is a small heterocyclic building block (MW 156.2 g/mol, formula C₅H₈N₄S) belonging to the 4,5-disubstituted 1,2,4-triazole-3-thiol class [1]. It features a nucleophilic thiol group at position 3, an amino group at position 5, and a terminal allyl (prop-2-en-1-yl) substituent at position 4. This combination provides dual reactivity for cyclocondensation reactions and, uniquely among short-chain alkyl analogs, introduces an alkene moiety for orthogonal post-functionalization via thiol-ene or metal-coordination chemistry [2].

Why Generic Substitution Fails for 5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol


Simply substituting 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol with congeners bearing methyl, ethyl, or other saturated alkyl groups at position 4 negates the compound’s key differentiating feature: the terminal alkene. In 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 20939-15-5), the logP is calculated at -1.17, indicating higher hydrophilicity compared to the target compound’s logP of 0.63 [1][2]. More critically, the methyl analog lacks the reactive double bond required for thiol-ene click chemistry and transition-metal π-coordination, both of which are central to applications in bioconjugation, polymer chemistry, and catalysis [3][4]. The quantitative potency, selectivity, or in vivo performance of the target compound has not yet been established in direct comparative studies; however, the structural and physicochemical differences outlined above create functional divergence that cannot be replicated by simple alkyl analogs.

Quantitative Differentiation Evidence for 5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol


Enhanced Lipophilicity (logP 0.63) vs. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (logP -1.17)

The target compound exhibits a calculated logP of 0.63, representing a 1.80 log-unit increase in lipophilicity compared to the 4-amino-5-methyl analog, which has a calculated logP of -1.17 [1][2]. This places the allyl-substituted compound in a more favorable logP range for passive membrane permeation, a critical parameter in early-stage drug discovery. The comparator is the direct 4-amino-5-methyl derivative; the substitution pattern differs (allyl vs. methyl at position 4/5), and the logP values are sourced from the same cheminformatics database (ChemBase), ensuring internal consistency of the calculation method.

Lipophilicity Drug design Membrane permeability

Orthogonal Thiol-Ene Click Chemistry Enabled by Terminal Allyl Group

The target compound contains one terminal allyl (prop-2-en-1-yl) group, which provides a reactive alkene for thiol-ene click reactions, forming stable thioether linkages under mild conditions [1]. In contrast, the closest saturated alkyl analogs (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) possess zero alkene groups and cannot undergo this transformation. This functional distinction is critical for applications requiring site-specific conjugation to biomolecules, polymers, or surfaces. While direct quantitative kinetic data for this specific compound are absent, the thiol-ene reaction is widely characterized; typical second-order rate constants for thiol-ene reactions with electron-rich alkenes range from 10⁻¹ to 10² M⁻¹s⁻¹ depending on initiator and substituent [2]. The presence of both a thiol (nucleophile) and an allyl (ene) on the same scaffold theoretically enables self-polymerization or crosslinking without external modifiers, a property not shared by methyl- or ethyl-substituted analogs.

Click chemistry Bioconjugation Polymer chemistry

Bifunctional Synthon Capability for Heterocyclic Synthesis

As part of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol class, the target compound is recognized as a versatile synthon for constructing N-bridged heterosystems, particularly [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, through reaction with carboxylic acids in the presence of dehydrating agents such as POCl₃ [1]. The close proximity of the amino and mercapto groups allows for efficient cyclocondensation. While the methyl, ethyl, and phenyl analogs can also undergo this transformation, the allyl substituent introduces a subsequent functionalization site on the resulting heterocycle, enabling further diversification via thiol-ene or cross-coupling reactions. No quantitative comparison of cyclization yields across different 4-substituted analogs is available at this time.

Heterocyclic synthesis Triazolothiadiazoles Medicinal chemistry

Potential for Transition-Metal π-Coordination via Allyl Moiety

The allyl group at position 4 of the triazole ring presents a potential π-coordination site for transition metals such as Cu(I), a feature absent in 4-alkyl (methyl, ethyl) or 4-aryl analogs where only σ-donation via the thiol or triazole nitrogen is possible [1]. Copper(I) π-complexes with N-allyl-1,2,4-triazole derivatives have been structurally characterized, confirming that the allyl double bond can coordinate to Cu(I) in a η² fashion [2]. Although specific complexes of 5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol have not been reported, the structural precedent indicates that this compound could serve as a bifunctional ligand—utilizing both the thiol/thione donors and the allyl π-system—potentially leading to unique coordination geometries and catalytic properties. This represents a class-level inference until direct experimental data are generated.

Coordination chemistry Catalysis Metal complexes

Tautomeric Equilibrium: Thiol–Thione Prototropic Behavior

5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exists in equilibrium with its thione tautomer (3-amino-4-prop-2-enyl-1H-1,2,4-triazole-5-thione), a prototropic shift common to this class [1]. This tautomerism modulates the compound's hydrogen-bond donor/acceptor profile, nucleophilicity, and metal-binding modes. In computational studies of closely related 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, the thione form was found to dominate in the gas phase and influence corrosion inhibition efficacy [2]. While no quantitative tautomer ratio is available for the target compound, the coexistence of thiol and thione forms provides a dynamic reactivity profile that rigid 3-S-alkylated derivatives (e.g., 3-methylthio analogs) cannot replicate, as S-alkylation locks the system into a single tautomeric state.

Tautomerism Physicochemical properties Reactivity

Best-Fit Application Scenarios for 5-Amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol


Click-Chemistry-Enabled Bioconjugation and Polymer Chemistry

The terminal allyl group enables thiol-ene click reactions, making this compound a valuable monomer or crosslinker for synthesizing functionalized polymers, hydrogels, and bioconjugates [1]. Unlike saturated 4-alkyl analogs (e.g., 4-methyl, 4-ethyl derivatives), the target compound can be covalently attached to thiol-containing biomolecules (cysteine residues, peptides) or thiol-functionalized surfaces under mild, bio-orthogonal conditions. This property is particularly relevant for constructing triazole-containing drug-delivery vehicles, diagnostic probes, and smart materials where post-synthetic modification is required without disrupting the core heterocycle.

Synthesis of Diversifiable [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Libraries

As a bifunctional 4-amino-1,2,4-triazole-3-thiol synthon, the target compound can be condensed with various carboxylic acids to yield 3,6-disubstituted triazolothiadiazoles, a privileged scaffold in antimicrobial, anticancer, and anti-inflammatory drug discovery [2]. The allyl group at position 4 provides a handle for subsequent diversification via Heck coupling, cross-metathesis, or thiol-ene reactions—expanding the accessible chemical space beyond what is achievable with methyl or phenyl analogs. This positions the compound as a strategic starting material for combinatorial library synthesis in medicinal chemistry programs.

Transition-Metal Coordination Chemistry and Catalysis

The coexistence of thiol/thione donors, triazole nitrogen atoms, and a pendant allyl π-system makes this compound a candidate ligand for constructing mixed-donor metal complexes [3][4]. Copper(I) π-complexes with structurally analogous N-allyltriazoles have been crystallographically characterized, suggesting that the target compound could form unique Cu(I) complexes with potential applications in catalysis (e.g., click chemistry, cross-coupling) or as precursors for metal-organic frameworks (MOFs). The allyl group differentiates it from simple 4-alkyl-5-amino-triazole-3-thiols, which can only coordinate through σ-donor atoms.

Corrosion Inhibition and Surface Functionalization

Triazole-3-thiols are well-known corrosion inhibitors for aluminum alloys and copper in acidic media [5]. The thiol group chemisorbs onto metal surfaces, while the allyl group offers a site for subsequent surface-initiated polymerization or crosslinking to form durable protective coatings. Computational studies on 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol confirm that the thione tautomer contributes significantly to corrosion inhibition efficiency through frontier molecular orbital interactions. The target compound, with its amino substituent at position 5, may exhibit altered electronic properties and deserves experimental evaluation against industrial standards like benzotriazole (BTA) or 3-amino-1,2,4-triazole-5-thiol.

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